5-methoxy-N-methylpyrimidin-4-amine
Description
Properties
CAS No. |
1447967-24-9 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-methoxy-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3O/c1-7-6-5(10-2)3-8-4-9-6/h3-4H,1-2H3,(H,7,8,9) |
InChI Key |
DOLSCQXEQRKVEV-UHFFFAOYSA-N |
SMILES |
CNC1=NC=NC=C1OC |
Canonical SMILES |
CNC1=NC=NC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Effects and Structural Variations
The biological and physicochemical properties of pyrimidine derivatives are highly substituent-dependent. Below is a comparative analysis of key compounds:
Key Observations :
Physical Properties
Melting Points and Solubility:
- 4,6-Dichloro-5-methoxypyrimidine : Melting point 313–315 K; crystallizes via Cl···N interactions, contributing to high thermal stability .
- N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Forms dimers via N—H⋯N hydrogen bonds, with π-π stacking (interplanar spacing: 3.647 Å) .
- 5-Methoxy-N-methylpyrimidin-4-amine : Predicted to have moderate solubility in polar solvents due to the N-methylamine group, though data are unavailable.
Preparation Methods
Methylation of 5-Methoxypyrimidin-4-amine Precursors
A common approach involves starting with 5-methoxypyrimidin-4-amine and performing selective N-methylation at the 4-amino position. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80°C).
Direct Synthesis via Substituted Pyrimidine Ring Construction
An alternative method involves constructing the pyrimidine ring with the desired substituents already incorporated. For example, condensation of amidines with β-dicarbonyl compounds bearing methoxy substituents can yield 5-methoxypyrimidine derivatives. Subsequent methylation of the amino group at the 4-position completes the synthesis.
Catalytic Coupling and Condensation Reactions
Patent CN103159635A describes a method for preparing related methoxy-substituted anilines through a sequence of acylation, palladium-catalyzed condensation, and deacylation steps under mild conditions with high selectivity and yield. Although this patent focuses on 4-methoxy-N-4-methylphenyl amine, the catalytic strategies and reaction conditions provide valuable insights applicable to pyrimidine analogues, including:
- Use of palladium and cuprous iodide composite catalysts.
- Alkali bases such as potassium tert-butoxide.
- Ligands like tri-tert-butylphosphine to enhance catalytic activity.
- Reaction solvents including toluene and methanol for deacylation steps.
This method emphasizes mild reaction conditions, high conversion rates, and industrial scalability, which are desirable for 5-methoxy-N-methylpyrimidin-4-amine synthesis.
Experimental Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Acylation | Organic acid (formic acid, acetic acid) | Protection of amino group | Mild conditions to avoid ring damage |
| Catalytic Condensation | Pd/CuI catalyst, potassium tert-butoxide, tri-tert-butylphosphine, toluene, 80–120°C, N2 atmosphere | C–N bond formation | High selectivity, 12 hours reaction |
| Alcoholysis (Deacylation) | Methanol, KOH, reflux | Removal of acyl protecting group | 2 hours reflux, water distillation |
| Purification | Distillation, crystallization | Isolation of pure product | Ensures high purity and yield |
Research Findings and Comparative Analysis
- Catalyst Efficiency: Palladium-copper iodide catalysts demonstrate excellent activity in C–N coupling reactions relevant to the synthesis of methoxy-substituted amines, providing high yields and selectivity.
- Reaction Conditions: Mild temperatures and inert atmosphere prevent side reactions and degradation of the pyrimidine ring.
- Scalability: The described methods are amenable to industrial scale-up due to the use of cheap raw materials and straightforward purification techniques.
- Alternative Heating Methods: Recent studies on pyrimidine derivatives suggest that unconventional heating methods such as ultrasound can accelerate cyclocondensation reactions, potentially applicable to methoxy-substituted pyrimidines.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Methylation of Aminopyrimidine | Methyl iodide, base (K2CO3), DMF, 50–80°C | Simple, direct | Requires careful control to avoid overalkylation |
| Ring Construction with Substituents | Amidines + methoxy-substituted β-dicarbonyls, acid catalysis | Incorporates substituents early | Multi-step, may require purification of intermediates |
| Palladium-Catalyzed Coupling (from patent CN103159635A) | Pd/CuI catalyst, potassium tert-butoxide, tri-tert-butylphosphine, toluene, reflux | High yield, mild conditions, scalable | Catalyst cost, requires inert atmosphere |
| Ultrasound-Assisted Cyclocondensation | Pyrimidinones, aldehydes, acetic acid or ethanol, ultrasound | Faster reactions, energy efficient | Equipment requirement, less explored for this compound |
Q & A
Q. What are the common synthetic routes for 5-methoxy-N-methylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen atom (e.g., Cl) at the pyrimidine ring with methylamine under reflux conditions in solvents like chloroform or methanol . Optimization includes adjusting stoichiometric ratios (e.g., excess methylamine), reaction time (5–10 hours), and temperature (60–80°C). Column chromatography using silica gel with chloroform as an eluent is effective for purification, yielding >75% purity .
Q. Which spectroscopic techniques are most reliable for characterizing 5-methoxy-N-methylpyrimidin-4-amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy (-OCH₃) and methylamine (-NHCH₃) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm in ¹H NMR . Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 168.15). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹) .
Q. How does the crystal structure of 5-methoxy-N-methylpyrimidin-4-amine influence its reactivity?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking) that stabilize the lattice. For instance, Cl⋯N interactions (~3.09 Å) in related pyrimidine derivatives enhance packing efficiency, which may affect solubility and melting points . SHELX software is widely used for refinement, leveraging high-resolution data to resolve disorder in methyl or methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 5-methoxy-N-methylpyrimidin-4-amine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example, antibacterial activity might vary due to differential membrane permeability in Gram-positive vs. Gram-negative bacteria . Use dose-response curves (IC₅₀ values) across multiple cell lines and validate via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays). Statistical tools like ANOVA can identify significant outliers .
Q. What strategies improve the stability of 5-methoxy-N-methylpyrimidin-4-amine in aqueous solutions for pharmacological studies?
- Methodological Answer : Stabilization techniques include:
- pH adjustment : Buffering near physiological pH (7.4) to prevent hydrolysis of the methoxy group.
- Co-solvents : Adding DMSO or cyclodextrins to enhance solubility without destabilizing the pyrimidine ring .
- Lyophilization : Freeze-drying the compound with excipients (e.g., mannitol) for long-term storage .
Q. What computational methods predict the binding affinity of 5-methoxy-N-methylpyrimidin-4-amine to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model interactions with targets like kinases or GPCRs. For example, the methoxy group may form hydrogen bonds with active-site residues (e.g., Thr123 in EGFR kinase). Density Functional Theory (DFT) calculates charge distribution to rationalize electrophilic/nucleophilic reactivity .
Q. How do substituent variations (e.g., trifluoromethyl vs. ethoxy) on the pyrimidine ring alter the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Trifluoromethyl groups increase logP (enhancing membrane permeability), while ethoxy groups improve water solubility .
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) deactivate the pyrimidine ring, reducing nucleophilic substitution rates. Hammett constants (σ) quantify these effects .
- Biological activity : Substituent steric bulk (e.g., -CF₃) may hinder binding to compact active sites, as seen in SAR studies of antifungal derivatives .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀ values. Bootstrap resampling (1000 iterations) estimates confidence intervals. For synergy studies (e.g., with cisplatin), the Chou-Talalay method computes combination indices (CI < 1 indicates synergy) .
Q. How should crystallographers handle disorder in the methoxy group during refinement?
- Methodological Answer : In SHELXL, apply "PART" instructions to model disordered atoms. Restraints (e.g., DFIX, SIMU) maintain reasonable geometry. For severe disorder, omit problematic atoms and assign occupancy factors (e.g., 0.7:0.3) based on electron density maps .
Key Challenges in Research
Q. Why do some synthetic routes yield unexpected byproducts like N-oxide derivatives?
- Methodological Answer :
Oxidation of the pyrimidine ring occurs under harsh conditions (e.g., KMnO₄ in acidic media). Mitigation strategies include: - Protecting groups : Temporarily block reactive sites (e.g., amine protection with Boc groups).
- Milder oxidizing agents : Use MnO₂ or catalytic hydrogen peroxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
